1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one is a complex heterocyclic compound characterized by its unique structural features, particularly the presence of a triazolo[1,5-a]pyrazine core. This compound has garnered interest due to its potential biological activities, especially in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 232.08 g/mol .
The compound is classified under heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom that is not carbon. Specifically, it is a member of the triazole and pyrazine classes, known for their diverse biological activities. The presence of the bromine atom at the 2-position of the triazole ring enhances its reactivity and may influence its pharmacological properties .
The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one typically involves multi-step synthetic routes. Common methods include:
These steps require careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity .
The molecular structure of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one features:
The structural representation can be depicted using various chemical drawing software or databases that provide visualizations based on SMILES or InChI strings .
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include halogenating agents for substitutions and various oxidizing or reducing agents depending on desired transformations .
The mechanism of action for 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one involves its interaction with specific biological targets such as enzymes or receptors. It may act as an inhibitor for various enzymes involved in cancer pathways or inflammatory responses.
Key aspects include:
The physical properties of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.08 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Chemical properties indicate that this compound is likely soluble in organic solvents given its structure but lacks specific data on solubility and stability under various conditions .
The compound has potential applications in various scientific fields:
The [1,2,4]triazolo[1,5-a]pyrazine system serves as a bioisostere for purine nucleobases due to its analogous electronic distribution and hydrogen-bonding capabilities. This mimicry facilitates interactions with ATP-binding sites of kinases, making it a prominent scaffold in oncology therapeutics. The nitrogen-rich structure (containing four nitrogen atoms) provides multiple sites for hydrogen bonding and coordination, while its planar geometry enables π-stacking interactions with aromatic residues in enzyme binding pockets [2].
Patent literature demonstrates that derivatives of this scaffold exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), including Axl and UFO (Tyrosine-protein kinase receptor UFO), which are implicated in cancer cell proliferation and survival pathways. The scaffold's synthetic versatility allows strategic substitutions at positions 2, 3, 6, and 7, enabling fine-tuning of pharmacological properties [2]. For instance, saturation of the pyrazine ring (as seen in 5H,6H,7H,8H derivatives) reduces planarity and may enhance solubility or alter binding kinetics compared to fully aromatic analogs like those described in p38 MAPK inhibitor patents [4].
Table 1: Biologically Active Triazolo[1,5-a]Pyrazine Analogs and Their Targets
Core Structure | Key Substituents | Biological Target | Reported Activity |
---|---|---|---|
[1,2,4]Triazolo[1,5-a]pyrazine | 7-Aryl groups | p38 MAPK | Anti-inflammatory agents [4] |
5H,6H,7H,8H-derivative | 2-Bromo, 7-(3-chloropropanoyl) | Undisclosed kinases | Antiproliferative activity [1] |
[1,2,4]Triazolo[1,5-c]pyrimidine | Varied aryl/heteroaryl at C5 | Axl kinase | Cancer therapeutics [2] |
Pyrazolo[1,5-a]pyrazin-4(5H)-one | 2-Bromo, 6-methyl | Synthetic intermediate | N/A [6] |
The incorporation of bromine at the 2-position of the triazolo[1,5-a]pyrazine ring profoundly impacts both chemical reactivity and biological activity. Bromine serves as an ortho-directing group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification of the scaffold for structure-activity relationship (SAR) studies [2]. This halogen's significant steric bulk and moderate electron-withdrawing character also influence molecular conformation and electronic distribution within the core.
In kinase inhibition contexts, 2-bromo derivatives demonstrate enhanced selectivity profiles compared to chloro or fluoro analogs. This effect arises from bromine's ability to form halogen bonds with carbonyl oxygen atoms in kinase hinge regions, as observed in crystallographic studies of related kinase inhibitors. The 2-bromo substituent in compounds like 2-bromo-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (a structurally related analog) further increases electrophilicity at adjacent carbon atoms, facilitating nucleophilic displacement reactions during synthetic elaboration [6].
Table 2: Influence of Halogen Substituents on Triazolo[1,5-a]Pyrazine Properties
Halogen (Position) | Electronic Effect | Key Functional Roles | Biological Impact |
---|---|---|---|
Bromine (C2) | σₚ = +0.23 | • Halogen bonding donor • Cross-coupling handle | Enhanced kinase selectivity [2] [6] |
Chlorine (C7 sidechain) | σₚ = +0.23 | • Electrophilic site • Metabolic resistance | Unknown in target compound [1] |
Fluorine (aryl rings) | σₚ = +0.06 | • Metabolic blocking • Enhanced permeability | Improved pharmacokinetics [4] |
The propan-1-one moiety at the 7-position of the triazolo[1,5-a]pyrazine scaffold represents a strategic linker design. With a three-carbon chain terminating in a carbonyl group, this substituent balances conformational flexibility with electronic effects. The ketone functionality serves as a hydrogen-bond acceptor, potentially interacting with catalytic lysine residues or backbone amides in enzymatic binding sites, as observed in crystallographic data of related p38 MAPK inhibitors featuring carbonyl linkers [4].
Compared to shorter acetyl (ethanone) chains, the propan-1-one extension provides greater spatial separation between the heterocyclic core and additional pharmacophoric elements (e.g., the 3-chloropropyl group in CID 125454233). This distance may optimize binding pocket occupancy in kinases with extended hydrophobic regions. In contrast, rigid carbonyl-containing linkers (such as those in 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives) demonstrate the critical role of ketone positioning for maintaining hydrogen-bonding networks with conserved residues like Met109 in p38α MAPK [4]. The chlorine atom in the 3-chloropropanoyl chain further enhances electrophilicity and may serve as a point for additional derivatization or as a bioisostere for methyl groups in hydrophobic pockets.
Table 3: Carbonyl-Containing Chain Modifications in Triazolo-Fused Systems
Carbonyl Linker Type | Example Structure | Key Advantages | Potential Limitations |
---|---|---|---|
Propan-1-one | 7-(3-Chloropropanoyl) derivatives | • Optimal length for hydrophobic pocket access • Ketone H-bond acceptor | Metabolic oxidation of α-carbons |
Ethane-1,2-dione | 2-(5-Methyl-1,3,4-thiadiazol-2-yl) derivatives | • Enhanced rigidity • Additional H-bond sites | Reduced solubility |
Aryl ketones | 7-Benzoyl analogs | • Conjugative stabilization • π-Stacking enhancement | Limited conformational flexibility |
N-Acylated aminoalkyl | 3-Oxo-2-piperidin-4-yl derivatives | • Tertiary amide stability • Basic nitrogen for salt formation | Increased molecular weight/polarity [4] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: